

morpholine salicylate as a reference standard in pharmaceutical analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Morpholine salicylate*

Cat. No.: *B095045*

[Get Quote](#)

Morpholine Salicylate: A Reference Standard for Pharmaceutical Analysis

Application Note and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the use of **morpholine salicylate** as a reference standard in pharmaceutical analysis. **Morpholine salicylate**, a salt formed from morpholine and salicylic acid, is a nonsteroidal anti-inflammatory drug (NSAID)[1][2]. As a reference standard, it is crucial for the accurate quantification and quality control of pharmaceutical formulations containing this active ingredient. This document outlines methodologies for High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Introduction

Morpholine salicylate combines the analgesic and anti-inflammatory properties of salicylic acid with morpholine. Accurate determination of **morpholine salicylate** in pharmaceutical products is essential to ensure safety and efficacy. A well-characterized reference standard is

fundamental for method validation, calibration, and routine quality control testing. This document serves as a comprehensive guide for analysts in the pharmaceutical industry.

Physicochemical Properties

A summary of the key physicochemical properties of **morpholine salicylate** is presented in Table 1.

Table 1: Physicochemical Properties of **Morpholine Salicylate**

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₅ NO ₄	[1] [3]
Molar Mass	225.24 g/mol	[1] [3]
CAS Number	147-90-0	[3]
Appearance	White crystalline solid	
IUPAC Name	2-hydroxybenzoic acid;morpholine	[3]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Salicylate Moiety

This method is adapted from established HPLC methods for salicylate analysis and is suitable for the quantification of the salicylate portion of **morpholine salicylate**[\[4\]](#).

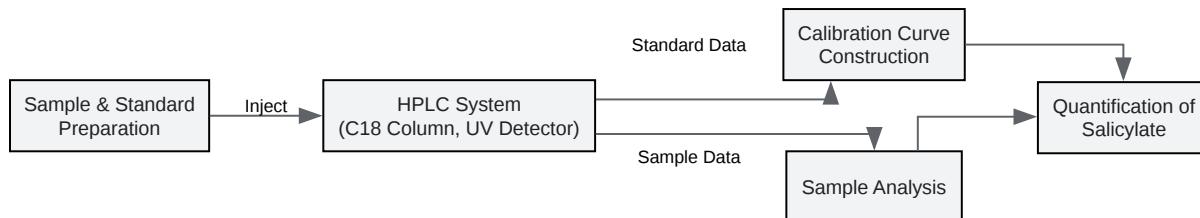
3.1.1. Instrumentation and Conditions

A typical HPLC system equipped with a UV detector is used.

Table 2: HPLC Instrumentation and Operating Conditions

Parameter	Condition
Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase	Methanol:Water:Acetic Acid (60:40:1, v/v/v) [4]
Flow Rate	1.0 mL/min [4]
Detection Wavelength	230 nm or 270 nm [4]
Injection Volume	20 µL
Column Temperature	Ambient
Internal Standard	Propyl 4-hydroxybenzoate [4]

3.1.2. Reagent and Standard Preparation


- Mobile Phase: Prepare the mobile phase by mixing methanol, water, and glacial acetic acid in the specified ratio. Filter and degas before use.
- Standard Solution: Accurately weigh and dissolve an appropriate amount of **morpholine salicylate** reference standard in the mobile phase to prepare a stock solution of known concentration. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 5-100 µg/mL of salicylate).
- Sample Solution: Accurately weigh and dissolve the pharmaceutical formulation containing **morpholine salicylate** in the mobile phase. Dilute as necessary to fall within the calibration range.

3.1.3. Analytical Procedure

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
- Inject the sample solutions.

- Quantify the salicylate content in the samples using the calibration curve.

Workflow for HPLC Analysis of Salicylate Moiety

[Click to download full resolution via product page](#)

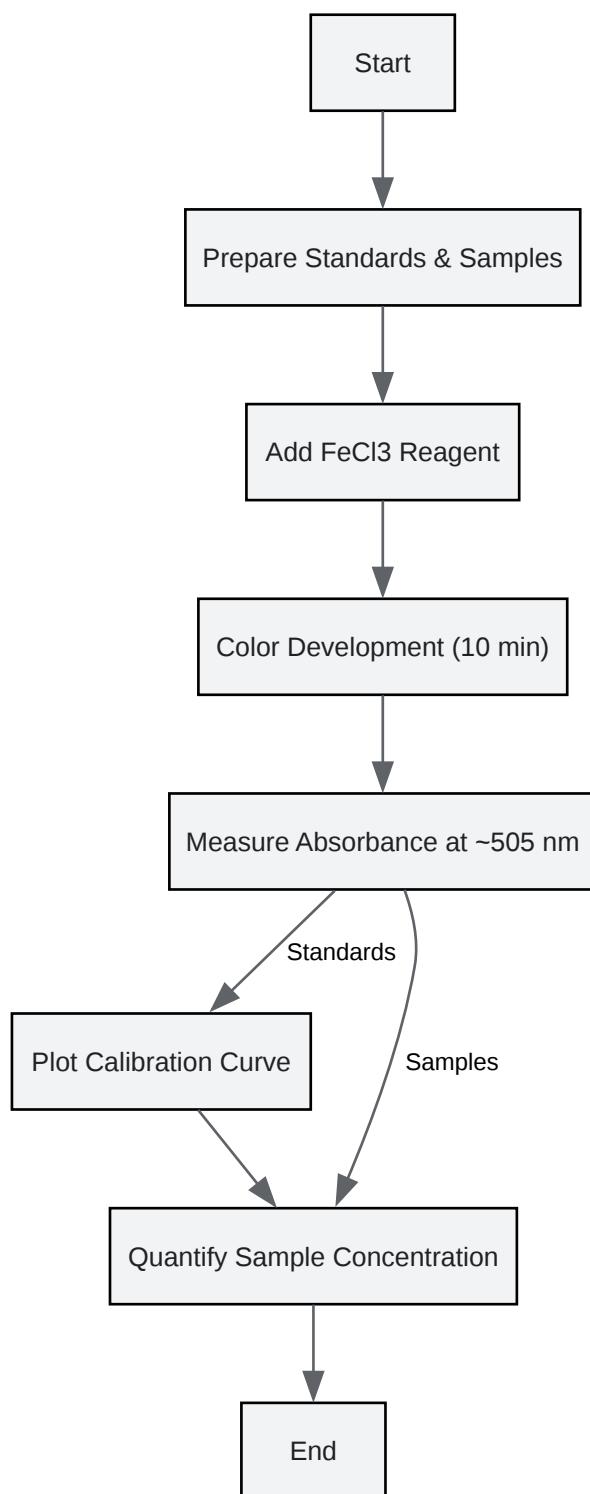
Caption: Workflow for the quantification of the salicylate moiety in **morpholine salicylate** using HPLC.

UV-Visible Spectrophotometry for Salicylate Moiety

This method provides a simpler and faster, though less specific, approach for the quantification of the salicylate moiety based on the formation of a colored complex[5][6]. The salicylate component is the primary chromophore in the UV-Vis range[1].

3.2.1. Instrumentation

A UV-Visible spectrophotometer with 1 cm quartz cuvettes is required.


3.2.2. Reagent and Standard Preparation

- Reagent: 1% (w/v) Ferric Chloride (FeCl_3) solution in 0.1 N HCl[6].
- Standard Solution: Prepare a stock solution of **morpholine salicylate** reference standard in distilled water. From this, prepare working standards in the range of 10-90 $\mu\text{g/mL}$ of salicylate[6].
- Sample Solution: Prepare sample solutions of the pharmaceutical formulation in distilled water to achieve a concentration within the calibration range.

3.2.3. Analytical Procedure

- To a series of volumetric flasks, add aliquots of the standard solutions.
- To each flask, add 1 mL of the 1% Ferric Chloride reagent and dilute to volume with distilled water.
- Allow the color to develop for 10 minutes.
- Measure the absorbance at the wavelength of maximum absorption (λ_{max}), which is approximately 505 nm[6].
- Prepare a calibration curve by plotting absorbance versus concentration.
- Treat the sample solutions in the same manner and measure their absorbance.
- Determine the concentration of salicylate in the samples from the calibration curve.

Logical Flow for UV-Vis Spectrophotometric Analysis

[Click to download full resolution via product page](#)

Caption: Logical flow for the determination of the salicylate moiety via UV-Vis spectrophotometry.

Gas Chromatography-Mass Spectrometry (GC-MS) for Morpholine Moiety

This method is suitable for the determination of the morpholine moiety. A derivatization step is typically required to improve the volatility and chromatographic behavior of morpholine[7].

3.3.1. Instrumentation and Conditions

A GC-MS system is used for this analysis.

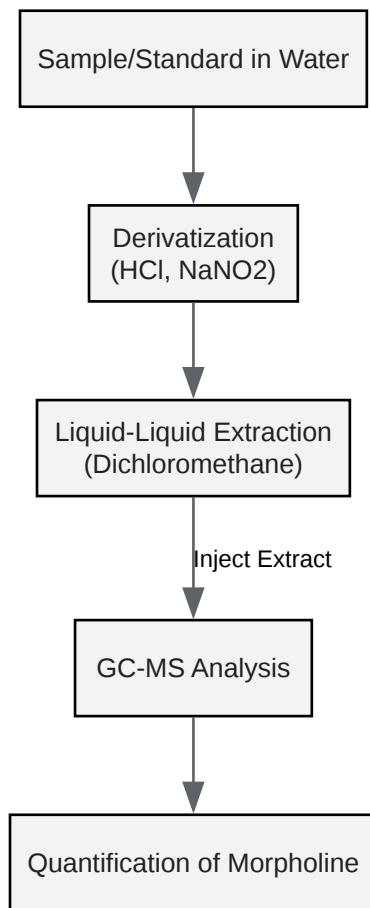
Table 3: GC-MS Instrumentation and Operating Conditions

Parameter	Condition
GC Column	Capillary column suitable for amine analysis (e.g., DB-5ms)
Carrier Gas	Helium
Injector Temperature	250 °C
Oven Temperature Program	Initial 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min
MS Ionization Mode	Electron Ionization (EI)
MS Scan Range	m/z 30-300

3.3.2. Reagent and Standard Preparation

- Derivatization Reagent: Sodium nitrite (NaNO_2) and Hydrochloric acid (HCl) to form N-nitrosomorpholine[7].
- Extraction Solvent: Dichloromethane[7].
- Standard Solution: Prepare a stock solution of **morpholine salicylate** reference standard in water. Create a series of working standards covering a range of 10-500 $\mu\text{g/L}$ of morpholine[7].

- Sample Solution: Dissolve the pharmaceutical formulation in water to obtain a concentration within the calibration range.


3.3.3. Derivatization and Extraction Procedure

- To a known volume of standard or sample solution, add HCl to acidify the solution.
- Add an excess of sodium nitrite solution.
- Allow the derivatization reaction to proceed at room temperature.
- Extract the resulting N-nitrosomorpholine into dichloromethane.
- Dry the organic extract over anhydrous sodium sulfate.

3.3.4. Analytical Procedure

- Inject an aliquot of the extracted and dried standard/sample into the GC-MS system.
- Monitor the characteristic ions of N-nitrosomorpholine for quantification.
- Construct a calibration curve by plotting the peak area of the target ion against the concentration of the morpholine standards.
- Quantify the morpholine content in the samples using the calibration curve.

Workflow for GC-MS Analysis of Morpholine Moiety

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the GC-MS analysis of the morpholine moiety following derivatization.

Data Presentation

The quantitative data from the analytical methods should be summarized for clarity and comparison.

Table 4: Representative HPLC Method Validation Parameters for Salicylate

Parameter	Result
Linearity Range ($\mu\text{g}/\text{mL}$)	3.94–119.10[4]
Correlation Coefficient (r^2)	> 0.999
Precision (RSD%)	< 2%
Accuracy (Recovery %)	98-102%
Limit of Detection (LOD)	Dependent on instrumentation
Limit of Quantification (LOQ)	Dependent on instrumentation

Table 5: Representative GC-MS Method Validation Parameters for Morpholine

Parameter	Result
Linearity Range ($\mu\text{g}/\text{L}$)	10–500[7]
Correlation Coefficient (r^2)	> 0.999[7]
Limit of Detection (LOD) ($\mu\text{g}/\text{L}$)	7.3[7]
Limit of Quantification (LOQ) ($\mu\text{g}/\text{L}$)	24.4[7]
Recovery (%)	94.3 - 109.0[7]
Intraday Repeatability (RSD%)	2.0 - 4.4[7]
Interday Reproducibility (RSD%)	3.3 - 7.0[7]

Conclusion

Morpholine salicylate serves as a critical reference standard for the quality control of pharmaceutical products. The HPLC and UV-Vis spectrophotometry methods are effective for quantifying the salicylate moiety, while GC-MS is suitable for the morpholine moiety after derivatization. The protocols and data presented herein provide a solid foundation for the implementation of these analytical techniques in a regulated laboratory environment. Proper validation of these methods is essential to ensure accurate and reliable results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Morpholine Salicylate|CAS 147-90-0|RUO [benchchem.com]
- 2. Morpholine salicylate - Wikipedia [en.wikipedia.org]
- 3. Morpholine salicylate | C11H15NO4 | CID 120183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Silica-titania xerogel for solid phase spectrophotometric determination of salicylate and its derivatives in biological liquids and pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [morpholine salicylate as a reference standard in pharmaceutical analysis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b095045#morpholine-salicylate-as-a-reference-standard-in-pharmaceutical-analysis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com